molecular formula C8H12N2O B15321854 2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol

2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B15321854
M. Wt: 152.19 g/mol
InChI Key: ABADXXDXWTVRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 3-methylpyridin-2-yl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 3-methylpyridine with ethylene oxide in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the ethan-1-ol backbone, combined with a 3-methylpyridin-2-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-2-(3-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-3-2-4-10-8(6)7(9)5-11/h2-4,7,11H,5,9H2,1H3

InChI Key

ABADXXDXWTVRAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(CO)N

Origin of Product

United States

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